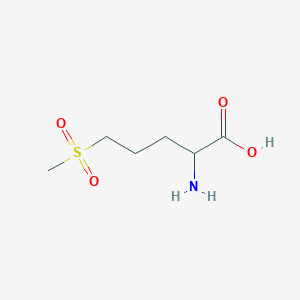
2-Amino-5-(methylsulfonyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(methylsulfonyl)pentanoic acid is an organic compound with the molecular formula C6H13NO4S It is a derivative of pentanoic acid, featuring an amino group at the second position and a methylsulfonyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the use of acetic acid and hydrogen peroxide as oxidizing agents . The reaction conditions often require controlled temperatures and specific catalysts to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-(methylsulfonyl)pentanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Reducing Agents: Agents like lithium aluminum hydride can be used for reduction reactions.
Catalysts: Various catalysts, including palladium complexes, can facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-5-(methylsulfonyl)pentanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-5-(methylsulfonyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inactivate neuronal nitric oxide synthase through oxidative demethylation, where the resulting thiol coordinates to the heme iron of the enzyme . This unique mechanism highlights its potential as a selective enzyme inhibitor.
Comparaison Avec Des Composés Similaires
2-Amino-5-(methylthio)pentanoic acid: This compound is structurally similar but features a methylthio group instead of a methylsulfonyl group.
5-Aminopentanoic acid: Lacks the methylsulfonyl group and has different chemical properties and applications.
Uniqueness: 2-Amino-5-(methylsulfonyl)pentanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo oxidative demethylation and interact with enzyme active sites sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H13NO4S |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
2-amino-5-methylsulfonylpentanoic acid |
InChI |
InChI=1S/C6H13NO4S/c1-12(10,11)4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Clé InChI |
MBTHQHPAVDBYNR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate](/img/structure/B13526008.png)












